molecular formula C26H28N6O5 B2355790 Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1189510-46-0

Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

Cat. No. B2355790
CAS RN: 1189510-46-0
M. Wt: 504.547
InChI Key: IZZYNMQBVZELLI-UHFFFAOYSA-N
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Description

The compound “Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine or piperidine subunit has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring .

Scientific Research Applications

Comprehensive Analysis of Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate: Due to the complexity of the compound and the specificity of your request, direct information on its applications is not readily available. However, by examining the properties and known applications of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives, we can infer potential scientific research applications for this compound. Below are detailed sections focusing on unique applications based on the structure and pharmacological activities of related compounds.

Anticancer Activity

Quinoxaline derivatives have been identified as potent therapeutic agents with anticancer properties. They can function as intercalating agents that bind to DNA, disrupting its function and thereby inhibiting cancer cell growth .

Anti-HIV and Antiviral Properties

Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising results in antiviral activity screenings, including potential anti-HIV properties .

Anti-inflammatory and Antibacterial Effects

These compounds have also been associated with anti-inflammatory and antibacterial effects, making them valuable in the development of new treatments for various inflammatory conditions and bacterial infections .

Antiallergic and Antioxidant Uses

The antiallergic and antioxidant capabilities of quinoxaline derivatives make them candidates for treating allergic reactions and preventing oxidative stress-related damage .

Therapeutic Drug Development

Quinoxaline-based commercial drugs like Erdafitinib and Brimodine are already in the market, indicating the potential of this compound in drug development .

Enzyme Inhibition for Disease Treatment

Derivatives have been designed as inhibitors for specific enzymes like VEGFR-2, which is involved in cancer angiogenesis. Blocking this pathway can suppress tumor growth .

Molecular Docking Studies

These compounds are often used in molecular docking studies to predict their interaction with biological targets, which is crucial in drug design .

Pharmacological Research

In vivo studies using animal models are conducted to determine the potency and therapeutic index of synthesized compounds for various diseases .

Future Directions

The future directions for this compound could involve further exploration of its potential as an antiviral and antimicrobial agent, given the promising properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . Additionally, the influence of different substituents on the compound’s properties and bioactivity could be investigated .

properties

IUPAC Name

ethyl 1-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O5/c1-3-37-25(34)17-11-13-30(14-12-17)23-24-29-31(16-22(33)27-18-7-6-8-19(15-18)36-2)26(35)32(24)21-10-5-4-9-20(21)28-23/h4-10,15,17H,3,11-14,16H2,1-2H3,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZYNMQBVZELLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

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